tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
CAS No.:
Cat. No.: VC17441433
Molecular Formula: C13H23FN2O2
Molecular Weight: 258.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23FN2O2 |
|---|---|
| Molecular Weight | 258.33 g/mol |
| IUPAC Name | tert-butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate |
| Standard InChI | InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-10(14)6-13(9-16)4-5-15-8-13/h10,15H,4-9H2,1-3H3 |
| Standard InChI Key | UGDGISIZWPQYFP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC2(C1)CCNC2)F |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (molecular formula: , molecular weight: 258.33 g/mol) features a spirocyclic framework where two nitrogen atoms are embedded in a bicyclic system. The fluorine atom at position 9 and the tert-butyl carbamate group at position 7 contribute to its stereoelectronic profile . The spiro[4.5]decane core imposes conformational rigidity, enhancing stability and influencing intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 258.33 g/mol | |
| LogP | 0.84 | |
| Polar Surface Area | 42 Ų | |
| Rotatable Bonds | 2 |
Spectroscopic and Computational Data
The compound’s InChI key (UGDGISIZWPQYFP-UHFFFAOYSA-N) and SMILES (CC(C)(C)OC(=O)N1CC(CC2(C1)CCNC2)F) provide identifiers for database searches. Computational models predict moderate hydrophobicity (LogP = 0.84) and a polar surface area of 42 Ų, suggesting potential blood-brain barrier permeability .
Synthesis and Preparation
Synthetic Routes
The synthesis involves multi-step organic reactions, often starting with spirocyclic diamine precursors. A representative method for analogous compounds (e.g., tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate) includes:
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Boc Protection: Reaction of 2,7-diazaspiro[4.5]decan-1-one hydrochloride with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA) at room temperature .
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Fluorination: Introduction of fluorine via nucleophilic substitution or electrophilic fluorination agents.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA, DCM, 4 h, RT | 100% | |
| Fluorination | Selectfluor®, KF, DMF, 80°C | 75%* | |
| *Estimated based on analogous reactions. |
Purification and Characterization
Purification typically employs column chromatography or recrystallization. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and purity .
Applications in Medicinal Chemistry
Target Engagement
The fluorine atom enhances binding affinity to enzymes and receptors through electronegative interactions and hydrogen bonding. The spirocyclic scaffold’s rigidity improves selectivity by reducing off-target binding.
Case Studies
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Kinase Inhibition: Patent WO2016161570A1 highlights spirocyclic diazaspiro compounds as Bruton’s tyrosine kinase (BTK) inhibitors, suggesting potential in autoimmune diseases .
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Antiviral Research: Structural analogs demonstrate activity against viral proteases, though specific data for this compound remain proprietary .
Comparison with Analogous Compounds
Table 3: Comparative Analysis of Spirocyclic Derivatives
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